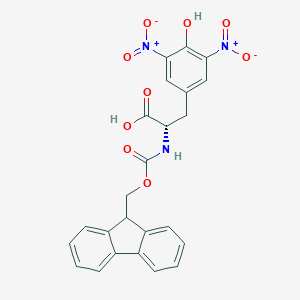

Fmoc-3,5-二硝基-酪氨酸-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

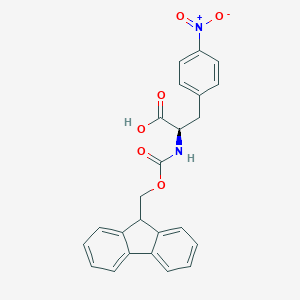

Fmoc-3,5-dinitro-Tyr-OH is a chromophoric amino acid . The rather acidic o,o’-dinitrophenol moiety will form a piperidine salt during Fmoc-SPPS .

Synthesis Analysis

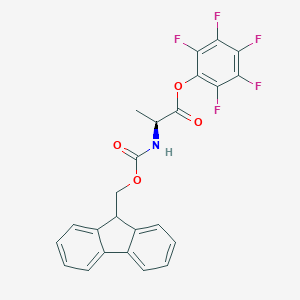

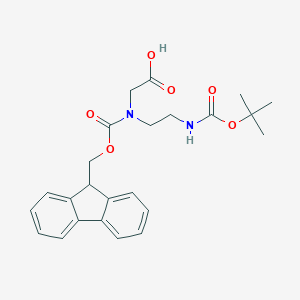

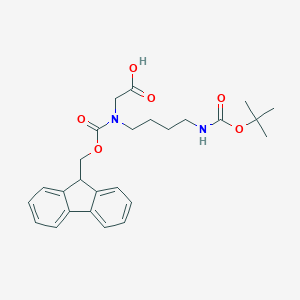

Fmoc-3,5-dinitro-Tyr-OH is used in solid-phase peptide synthesis (SPPS) and requires a base treatment preceding the final TFA cleavage . A study has shown that Fmoc-protected amino esters can be hydrolyzed using calcium (II) iodide as a protective agent for the Fmoc protecting group .Molecular Structure Analysis

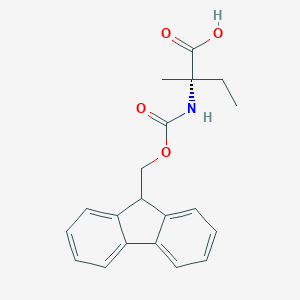

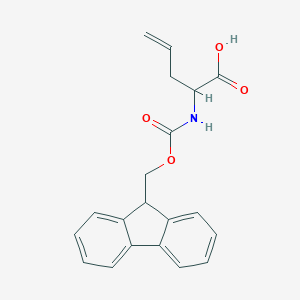

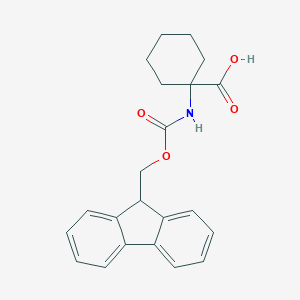

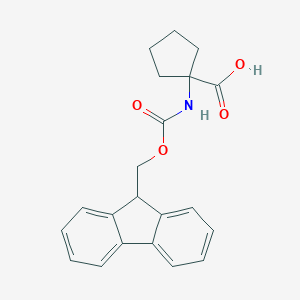

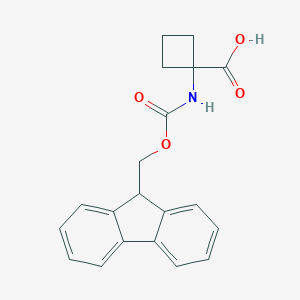

The Fmoc-3,5-dinitro-Tyr-OH molecule contains a total of 58 bonds. There are 39 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 6 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 nitro groups .Chemical Reactions Analysis

The acidic o,o’-dinitrophenol moiety of Fmoc-3,5-dinitro-Tyr-OH will form a piperidine salt during Fmoc-SPPS . This reaction is part of the solid-phase peptide synthesis process.Physical And Chemical Properties Analysis

Fmoc-3,5-dinitro-Tyr-OH has a molecular weight of 493.43 and a chemical formula of C₂₄H₁₉N₃O₉ . It contains a total of 55 atoms; 19 Hydrogen atoms, 24 Carbon atoms, 3 Nitrogen atoms, and 9 Oxygen atoms .科学研究应用

肽合成和蛋白质磷酸酶研究

- 通过化学酶法制备的完全保护的 3,5-二氟酪氨酸 (F2Y),Fmoc-F2Y(tBu)-OH,被掺入肽和肽库中。这些含 F2Y 的肽表现出与其酪氨酸对应物相似的动力学性质,但对酪氨酸酶具有抗性,这使得 F2Y 成为蛋白质酪氨酸磷酸酶 (PTP) 底物肽库筛选中的有价值的酪氨酸替代物 (Gopishetty 等,2008)。

水凝胶形成和石墨烯掺入

- Fmoc 保护的合成二肽,包括 Fmoc-酪氨酸-天冬氨酸-OH,形成稳定的超分子水凝胶,其特征是缠结的纳米纤维结构。这些水凝胶,特别是那些含有芳香部分(如酪氨酸)的水凝胶,可以成功地掺入还原氧化石墨烯 (RGO) 以形成稳定的杂化水凝胶,突出了在纳米技术中的潜在应用 (Adhikari & Banerjee,2011)。

酶引发水凝胶组装

- 在生理条件下通过酶促去磷酸化酶引发 Fmoc-酪氨酸水凝胶的组装,可以控制凝胶时间和机械性能。该技术提供了一种创建可调谐凝胶系统的高性价比方法,该凝胶系统在三维细胞培养中具有潜在应用 (Thornton 等,2009)。

磷酸肽合成

- Fmoc 衍生物,如 Fmoc-酪氨酸(PO3Me2)-OH,用于 Fmoc/固相肽合成中,用于将 O-磷酸酪氨酸掺入肽中。该技术已经发展到可以合成复杂的含 Tyr(P) 的肽,表明其在肽研究中的重要性 (Perich,1991)。

超分子组装和水凝胶化

- 源自 l-DOPA 的 Fmoc-l-DOPA-d-Oxd-OH,展示了其与其他 Fmoc 修饰的氨基酸相比的凝胶化能力。水凝胶的形成对芳香环上的羟基数量和所使用的触发器都很敏感,展示了为各种应用创建多样化水凝胶系统的潜力 (Zanna、Iaculli,& Tomasini,2017)。

作用机制

Target of Action

Fmoc-3,5-dinitro-L-tyrosine is an Fmoc protected tyrosine derivative . Tyrosine is a very important amino acid, one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .

Mode of Action

The compound interacts with its targets through a process known as solid phase peptide synthesis . The Fmoc group is typically removed with a base such as pyridine .

Biochemical Pathways

The compound plays a role in the formation of iodinated thyroid hormones . This suggests that it may be involved in the regulation of metabolic processes, growth, and development.

Pharmacokinetics

Given its molecular weight of 49342 , it may have certain pharmacokinetic characteristics that affect its bioavailability.

Result of Action

Its role in the formation of iodinated thyroid hormones suggests that it may have significant effects on cellular metabolism and growth .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, it is recommended to store the compound at 0-8°C , suggesting that temperature may affect its stability.

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHMVDPPLJEJHZ-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628726 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3,5-dinitro-L-tyrosine | |

CAS RN |

195434-42-5 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。